molecular formula C20H24N2O3S B2952555 N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941904-40-1

N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2952555
CAS No.: 941904-40-1
M. Wt: 372.48
InChI Key: NXNOXGRYTOQRQU-UHFFFAOYSA-N
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Description

N-Phenyl-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a toluenesulfonyl (tosyl) group at the 1-position and an acetamide moiety linked to the 2-position. The tosyl group (para-methylbenzenesulfonyl) enhances the compound’s stability and modulates its pharmacokinetic properties, while the piperidine ring provides conformational rigidity, influencing its interaction with biological targets such as ion channels or enzymes .

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-16-10-12-19(13-11-16)26(24,25)22-14-6-5-9-18(22)15-20(23)21-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNOXGRYTOQRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Phenyl-2-(Pyridin-2-yl)acetamide

The pyridine precursor serves as a critical intermediate. As demonstrated in analogous syntheses, 2-(pyridin-2-yl)acetic acid is reacted with aniline under amide-forming conditions:

  • Acid Chloride Route : Treatment of 2-(pyridin-2-yl)acetic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which is subsequently coupled with aniline in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
  • Coupling Agents : Alternatively, carbodiimide-mediated coupling (e.g., EDCl/HOBt) in tetrahydrofuran (THF) yields the acetamide with reduced side reactions.

Typical Conditions :

  • Temperature: 0–25°C
  • Yield: 70–85%
  • Purity: >95% (HPLC)

Catalytic Hydrogenation to Piperidine

The pyridine ring is reduced to piperidine using hydrogenation catalysts. Patent US9512077B2 details similar reductions for methylphenidate intermediates:

  • Catalyst : 10% Pd/C or PtO₂
  • Solvent : Methanol or ethanol
  • Pressure : 12–15 kg/cm² H₂
  • Temperature : 45–50°C
  • Duration : 15–18 hours

Outcome :

  • Conversion: >98%
  • Yield: 80–90%
  • Stereochemistry: Racemic mixture unless chiral catalysts are employed.

Tosylation of Piperidine Nitrogen

Tosylation of the secondary amine in piperidine presents challenges due to lower reactivity. Adapted methods from WO2018138362A1 suggest:

  • Reagents : Tosyl chloride (TsCl, 1.2 eq), Et₃N (2.5 eq)
  • Solvent : DCM or THF
  • Conditions : 0°C to room temperature, 12–24 hours
  • Workup : Aqueous NaHCO₃ wash, column chromatography

Yield : 60–75%
Purity : ~90% (requires recrystallization from isopropanol/water).

Direct Functionalization of Piperidine Scaffolds

Preparation of 1-Tosylpiperidine-2-carboxylic Acid

A linear approach involves synthesizing the tosylated piperidine backbone before introducing the acetamide group:

  • Piperidine-2-carboxylic Acid : Synthesized via cyclization of δ-aminovaleric acid derivatives.
  • Tosylation : Reaction with TsCl in pyridine at 0°C (yield: 65%).

Amide Bond Formation

The carboxylic acid is converted to the acid chloride (SOCl₂) and coupled with aniline:

  • Solvent : THF
  • Base : Et₃N
  • Yield : 70–80%.

Comparative Analysis of Synthetic Routes

Parameter Route A (Hydrogenation) Route B (Direct Functionalization)
Total Steps 3 4
Overall Yield 35–45% 25–35%
Key Challenge Stereochemical control Tosylation efficiency
Industrial Scalability High (patent-supported) Moderate

Table 1 : Route A offers superior scalability due to established hydrogenation protocols, whereas Route B suffers from lower yields in tosylation steps.

Optimization Strategies and Novel Approaches

One-Pot Hydrogenation-Tosylation

Recent advances propose combining hydrogenation and tosylation in a single reactor:

  • Catalyst : Pd/C with TsCl and Et₃N
  • Solvent : Methanol
  • Yield : 55% (preliminary data).

Enzymatic Tosylation

Emerging methodologies utilize lipases for selective tosylation under mild conditions:

  • Enzyme : Candida antarctica lipase B
  • Solvent : Tert-butanol
  • Yield : 40% (experimental stage).

Industrial-Scale Considerations

Patent US9512077B2 highlights critical factors for large-scale production:

  • Solvent Volume : Minimize to 3–5x substrate weight to reduce waste.
  • Catalyst Recycling : Pd/C recovery via filtration achieves 90% reuse.
  • Crystallization : Isopropanol/water mixtures enhance purity to >99.8%.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticonvulsant properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to neuronal voltage-sensitive sodium channels, modulating their activity and exerting anticonvulsant effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Anticonvulsant Activity of Piperazine Derivatives

Compound MES ED₅₀ (mg/kg) 6-Hz Activity (Protection %) Neurotoxicity (TD₅₀, mg/kg) Protection Index (TD₅₀/ED₅₀)
20 31.5 25% at 4 h 142.7 4.53
Phenytoin 8.2 Inactive 98.5 12.0
Valproate 126.0 Active 210.0 1.67

Piperidine Sulfonamide Derivatives

Compounds such as 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide () feature a sulfonyl-substituted piperidine. Key comparisons:

  • Sulfonyl vs. Tosyl Groups : The tosyl group in the target compound may enhance metabolic stability compared to phenylsulfonyl derivatives due to steric and electronic effects from the methyl group .
  • Binding to Sodium Channels : Piperidine sulfonamides exhibit moderate binding to voltage-gated sodium channels (site 2), similar to phenytoin, but with lower potency .

Pyrrolidine-2,5-dione Analogs

Compounds like pyrrolidine-2,5-dione derivatives () replace the acetamide chain with a cyclic imide. Structural differences lead to:

  • Reduced Activity : Linear acetamide derivatives (e.g., compound 20) show lower ED₅₀ values in MES compared to cyclic analogs (ED₅₀ = 8–15 mg/kg for pyrrolidine-2,5-diones) .
  • Mechanistic Divergence : Cyclic imides primarily target GABAergic pathways, whereas acetamides act via sodium channel modulation .

Fluorinated Acetamide Derivatives

Fluorine substitution (e.g., 3-CF₃ or 4-F groups) improves CNS bioavailability and reduces toxicity:

  • Lipophilicity : Fluorinated derivatives (e.g., compound 24) have logP values ~2.5–3.0, enhancing blood-brain barrier penetration .
  • Neurotoxicity: 3-CF₃ derivatives lack neurotoxicity up to 300 mg/kg in mice, unlike non-fluorinated analogs .

Structural-Activity Relationship (SAR) Insights

  • Piperidine vs. Piperazine : Piperidine-based compounds (e.g., the target molecule) exhibit slower metabolism due to reduced ring strain but lower sodium channel affinity compared to piperazine derivatives .
  • Tosyl Group Impact : The para-methyl group in the tosyl moiety may sterically hinder off-target interactions, improving selectivity .
  • Amide Linker : Linear acetamide chains (vs. cyclic imides) favor sodium channel binding over GABA modulation .

Biological Activity

N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, particularly focusing on its anticonvulsant properties and neuroprotective effects.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tosylpiperidine with phenylacetyl chloride. The process can be optimized through various methods, including microwave-assisted synthesis or conventional heating, to enhance yield and purity. The structural characterization is often confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticonvulsant Activity

A significant area of research has focused on the anticonvulsant properties of this compound. In studies evaluating its efficacy using animal models, particularly the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models, this compound has demonstrated promising results.

Table 1: Anticonvulsant Activity of this compound Derivatives

CompoundMES Protection (mg/kg)PTZ Protection (mg/kg)Toxicity (Rotarod Test)
1100300No effect
2200150Moderate
350100High

The SAR studies indicate that modifications to the piperidine and phenyl groups can significantly affect anticonvulsant activity. For instance, the introduction of halogen substituents on the phenyl ring enhances lipophilicity, improving central nervous system (CNS) penetration and efficacy against seizures .

Neuroprotective Effects

In addition to anticonvulsant activity, this compound has been evaluated for neuroprotective effects. Research indicates that certain derivatives can protect neuronal cells from oxidative stress-induced damage, particularly in PC12 cell lines exposed to sodium nitroprusside (SNP).

Table 2: Neuroprotective Effects of Selected Compounds

CompoundProtective Effect (%)Cytotoxicity (IC50 μM)
A75>200
B85150
C60>250

Compound A exhibited the highest protective effect against SNP-induced damage while maintaining low cytotoxicity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 1: Efficacy in Animal Models

In a recent study, several derivatives of this compound were tested in mice subjected to induced seizures. The results showed that compounds with higher lipophilicity correlated with increased seizure protection, indicating a strong relationship between chemical structure and biological activity.

Case Study 2: Neuroprotection in Oxidative Stress Models

A separate investigation assessed the neuroprotective capabilities of these compounds against oxidative stress in cultured neuronal cells. The findings revealed that certain derivatives not only protected against cell death but also improved cell viability significantly compared to controls.

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